molecular formula C10H14ClN3O2 B2586818 4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone CAS No. 40818-72-2

4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone

Cat. No. B2586818
CAS RN: 40818-72-2
M. Wt: 243.69
InChI Key: SROYPHPASRPYKZ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone, also known as CEMEP, is an organic compound with a wide range of applications in the field of scientific research. CEMEP is a heterocyclic compound, which is composed of nitrogen, oxygen, and chlorine atoms and has a molecular formula of C7H10ClN3O. CEMEP has been widely used as a reagent in organic synthesis and as a catalyst in a variety of chemical processes. It has been studied for its potential use in medicinal chemistry and as a ligand for metal-catalyzed reactions. CEMEP has also been studied for its potential applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

Photochemical Oxidation Studies

Y. Maki et al. (1988) investigated the photochemical oxidation of a similar compound, Emorfazone, identifying multiple reaction products through UV-visible light irradiation in the presence of a specific pyrimido[5,4-g]pteridine oxide. This study sheds light on potential pathways for drug metabolism and the chemical's interaction under photochemical conditions, suggesting avenues for further exploration of 4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone derivatives (Maki et al., 1988).

Synthesis and Biological Activity

Research on pyridazinone derivatives, including the synthesis of 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives, has demonstrated notable antibacterial, antifungal, and antimycobacterial activities. M. Sukuroglu et al. (2012) synthesized new derivatives and tested them for their antimicrobial activities, highlighting the potential of pyridazinone derivatives in developing new antimicrobial agents (Sukuroglu et al., 2012).

Spectroscopic and Computational Analysis

The spectroscopic and computational analysis of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone by B. Dede et al. (2018) utilized various techniques to investigate the molecular structure and electronic properties of the compound. This research provides a foundational understanding of its structural dynamics, which is crucial for the design of functionally relevant derivatives (Dede et al., 2018).

Antitumor Candidate Development

An injectable formulation for hydrophobic antitumor candidate pyridazinone derivatives was developed to enhance the delivery and effectiveness of these compounds. The study by Xiuxiu Jin et al. (2015) on the delivery improvements for a model compound of hydrophobic antitumor candidate pyridazinone derivatives shows promising directions for cancer therapy applications (Jin et al., 2015).

Novel Synthesis Techniques

The novel synthesis and fluorination of pyridazinones were explored by W. Pei and Wei Yang (2010), demonstrating an efficient method for preparing fluoropyridazinones. This research contributes to the development of new synthetic pathways for pyridazinone derivatives, expanding their potential applications (Pei & Yang, 2010).

properties

IUPAC Name

4-chloro-2-ethyl-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-2-14-10(15)9(11)8(7-12-14)13-3-5-16-6-4-13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROYPHPASRPYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C=N1)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-2-ethyl-5-morpholino-3(2H)-pyridazinone

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